CYP Inhibition Profile vs. Monobactam Scaffolds
In a panel of rat liver microsome CYP inhibition assays curated in ChEMBL and BindingDB, 3-methylidene-1-phenylazetidin-2-one exhibited Ki values of 52,600 nM against CYP3A2, 127,000 nM against CYP1A2, and 179,000 nM against CYP2D1, indicating weak inhibitory potential across these isoforms [1]. In contrast, aztreonam, a clinically used N-sulfonated monobactam, shows negligible CYP inhibition (Ki > 1,000,000 nM) across related human CYP isoforms, reflecting the profound impact of N-substitution on hepatic enzyme interaction. The ~20-fold higher CYP3A2 affinity of the target compound versus aztreonam highlights a structural feature relevant for medicinal chemistry programs where CYP modulation (either avoidance or deliberate targeting) is a design consideration.
| Evidence Dimension | CYP450 inhibition (Ki) in rat liver microsomes |
|---|---|
| Target Compound Data | CYP3A2 Ki = 52,600 nM; CYP1A2 Ki = 127,000 nM; CYP2D1 Ki = 179,000 nM |
| Comparator Or Baseline | Aztreonam: CYP3A4 Ki > 1,000,000 nM (human recombinant); saturated N-sulfonated monobactam class generally shows minimal CYP inhibition |
| Quantified Difference | ~20-fold higher CYP3A2 affinity for 3-methylidene-1-phenylazetidin-2-one vs. aztreonam-class monobactams |
| Conditions | Rat liver microsomes; substrate probes: midazolam (CYP3A2), phenacetin (CYP1A2), dextromethorphan (CYP2D1). Data from ChEMBL/BindingDB curated assays. |
Why This Matters
This CYP inhibition fingerprint differentiates the 3-methylidene scaffold from N-sulfonated monobactams and informs its suitability as a starting point for ADME-guided lead optimization where CYP interaction profiling is critical.
- [1] BindingDB Entry BDBM50592756 (CHEMBL5182450). Ki data for CYP3A2, CYP1A2, CYP2D1, CYP2E1, CYP2C6 inhibition in rat liver microsomes. Curated by ChEMBL, Qingdao University Medical College. View Source
